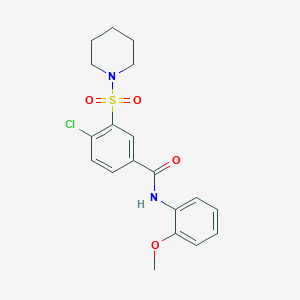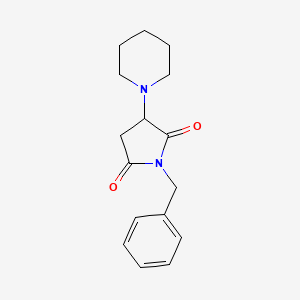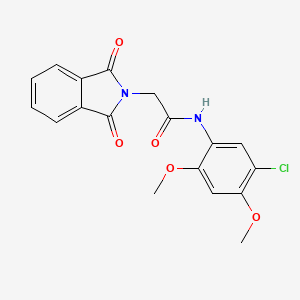![molecular formula C17H13N3O3S B4974945 6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B4974945.png)
6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione, also known as Temozolomide, is a chemotherapy drug used to treat brain tumors such as glioblastoma multiforme and anaplastic astrocytoma. It is a synthetic derivative of imidazotetrazine and is known for its ability to cross the blood-brain barrier, making it an effective treatment for brain tumors.
Mecanismo De Acción
6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione works by inhibiting DNA synthesis in cancer cells. It is converted to a reactive intermediate, which methylates the O6 position of guanine in DNA. This methylation leads to the formation of DNA adducts, which cause DNA damage and ultimately cell death.
Biochemical and Physiological Effects
6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of certain proteins involved in DNA repair, which may contribute to its effectiveness in treating cancer. It has also been shown to increase the levels of pro-inflammatory cytokines, which may play a role in its anti-tumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, it has a well-established mechanism of action and has been extensively studied, making it a useful tool for researchers studying cancer.
However, there are also limitations to the use of 6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione in lab experiments. It is a highly toxic drug and must be handled with care. Additionally, it is specific to brain tumors and may not be effective against other types of cancer.
Direcciones Futuras
There are several future directions for research on 6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione. One area of interest is in developing new formulations of the drug that can better target cancer cells and reduce toxicity. Additionally, researchers are exploring the use of 6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione in combination with other drugs to improve its effectiveness. Finally, there is ongoing research into the mechanisms of resistance to 6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione, which may lead to the development of new treatments for brain tumors.
Métodos De Síntesis
6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione is synthesized through a series of chemical reactions. The starting material is 3,4-dihydroxybenzyl alcohol, which is converted to 3,4-dihydroxybenzaldehyde through oxidation. The aldehyde is then reacted with 2-phenylacetonitrile to form 2-phenylacetaldehyde. This is followed by a condensation reaction with thiosemicarbazide to form 2-phenylacetaldehyde thiosemicarbazone. The thiosemicarbazone is then cyclized with cyanamide to form 5-amino-1,2,4-triazine-3-thiol. Finally, the triazine is reacted with N,N'-dimethylformamide dimethyl acetal to form 6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione.
Aplicaciones Científicas De Investigación
6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione has been extensively researched for its efficacy in treating brain tumors. It has been shown to increase survival rates in patients with glioblastoma multiforme and anaplastic astrocytoma. Additionally, it has been studied for its potential use in combination with other chemotherapy drugs and radiation therapy.
Propiedades
IUPAC Name |
6-(2-oxo-1,2-diphenylethyl)sulfanyl-2H-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-13(11-7-3-1-4-8-11)14(12-9-5-2-6-10-12)24-16-15(22)18-17(23)20-19-16/h1-10,14H,(H2,18,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXJTFRPSIOTQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC3=NNC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-oxo-1,2-diphenylethyl)sulfanyl-2H-1,2,4-triazine-3,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-methyl-5-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4974868.png)



![ethyl 4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)-1-piperidinecarboxylate](/img/structure/B4974891.png)



![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4974925.png)
![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B4974928.png)
![1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4974953.png)
![2-(1-naphthyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4974970.png)
![N-[2-[5-(4-bromophenyl)-2-furyl]-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B4974973.png)
![2-[2-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B4974980.png)